1,1'-(Ethene-1,2-diyl)dinaphthalene
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Overview
Description
1,1’-(Ethene-1,2-diyl)dinaphthalene is an organic compound characterized by the presence of two naphthalene units connected via an ethene bridge.
Preparation Methods
The synthesis of 1,1’-(Ethene-1,2-diyl)dinaphthalene typically involves the use of palladium-catalyzed alkenylation reactions. One practical method includes the reaction of vinylene carbonate with vinyl triflates, which tolerates various functional groups and substitution types . This method allows for the efficient production of the compound with high regioselectivity and yield.
Chemical Reactions Analysis
1,1’-(Ethene-1,2-diyl)dinaphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthol derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethene bridge allows for various substitution reactions, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically naphthol and dihydro derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 1,1’-(Ethene-1,2-diyl)dinaphthalene exerts its effects involves its interaction with molecular targets such as GABAA receptors. The compound binds to the benzodiazepine binding site of these receptors, modulating their activity and enhancing inhibitory neurotransmission . This interaction is crucial for its potential therapeutic effects in improving cognitive function.
Comparison with Similar Compounds
1,1’-(Ethene-1,2-diyl)dinaphthalene can be compared with other similar compounds, such as:
1,1’-(1,2-Ethynediylditellanyl)dinaphthalene: This compound features an ethynediyl bridge instead of an ethene bridge, leading to different chemical properties and reactivity.
1,1-Diphenylethylene: While structurally similar, this compound lacks the naphthalene units, resulting in distinct chemical behavior and applications.
The uniqueness of 1,1’-(Ethene-1,2-diyl)dinaphthalene lies in its combination of naphthalene units and ethene bridge, which imparts specific structural and functional properties not found in other related compounds.
Properties
CAS No. |
3960-21-2 |
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Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(2-naphthalen-1-ylethenyl)naphthalene |
InChI |
InChI=1S/C22H16/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-16H |
InChI Key |
REPGVFBGPZJLJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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